N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an isoquinolinyl acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and isoquinoline-1-carboxylic acid.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is first reacted with an appropriate acylating agent to form an intermediate acetamide.
Coupling Reaction: The intermediate is then coupled with isoquinoline-1-carboxylic acid under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide: can be compared with other acetamide derivatives such as:
Uniqueness
Structural Features: The presence of both a chloro-substituted methoxyphenyl group and an isoquinolinyl acetamide moiety makes it unique.
Biological Activity: Its specific biological activities and interactions with molecular targets may differ from similar compounds, providing unique therapeutic or industrial applications.
Properties
CAS No. |
853319-73-0 |
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Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16-7-6-13(19)10-15(16)20-17(22)11-21-9-8-12-4-2-3-5-14(12)18(21)23/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
AOCPEJKSPZTHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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